Functional In Vivo Comparison: (S)-WAY 100135 vs. WAY-100635 on Dorsal Raphe Neuronal Firing
In a direct head-to-head comparison in freely moving cats, (S)-WAY 100135 (0.025–1.0 mg/kg i.v.) moderately depressed serotonergic neuronal activity in the dorsal raphe nucleus at all doses tested, whereas WAY-100635 (0.025–0.5 mg/kg i.v.) significantly increased neuronal firing [1]. Furthermore, pretreatment with (S)-WAY 100135 (0.5 mg/kg i.v.) weakly attenuated the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, while WAY-100635 at doses as low as 0.1 mg/kg i.v. completely blocked the agonist effect [1]. The study concludes that WAY-100635 acts as a selective 5-HT1A antagonist, whereas (S)-WAY 100135 does not [1].
| Evidence Dimension | Effect on dorsal raphe serotonergic neuronal firing rate (in vivo, conscious cats) |
|---|---|
| Target Compound Data | Moderate depression of neuronal activity at 0.025–1.0 mg/kg i.v. |
| Comparator Or Baseline | WAY-100635: Significant increase in neuronal activity at 0.025–0.5 mg/kg i.v. |
| Quantified Difference | Opposite directional effect: (S)-WAY 100135 depresses firing; WAY-100635 stimulates firing. |
| Conditions | Single-unit recording in dorsal raphe nucleus of freely moving cats; i.v. administration. |
Why This Matters
This functional divergence establishes that (S)-WAY 100135 and WAY-100635 are not interchangeable in vivo and that (S)-WAY 100135 exhibits partial agonist-like properties at somatodendritic 5-HT1A autoreceptors.
- [1] Fornal CA, Metzler CW, Gallegos RA, Veasey SC, McCreary AC, Jacobs BL. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. J Pharmacol Exp Ther. 1996 Aug;278(2):752-62. PMID: 8768728. View Source
